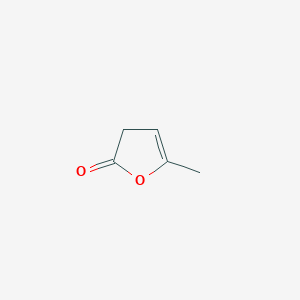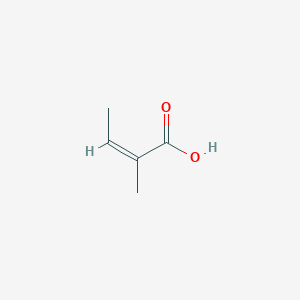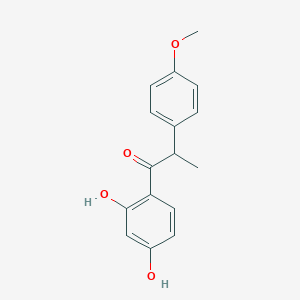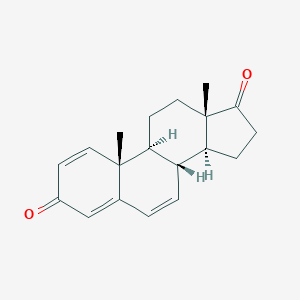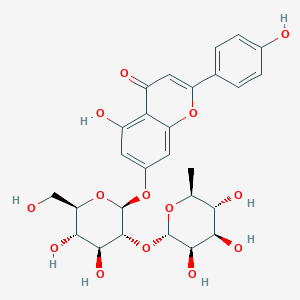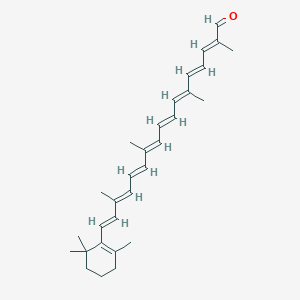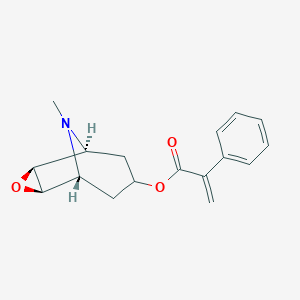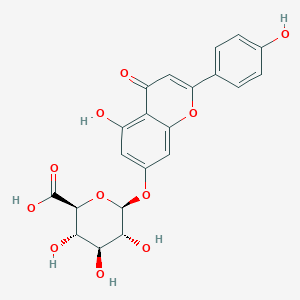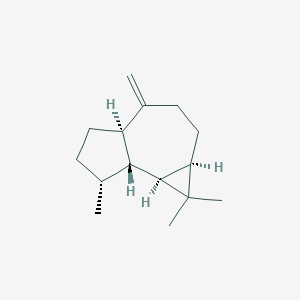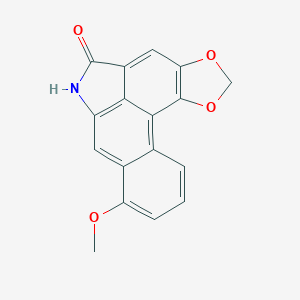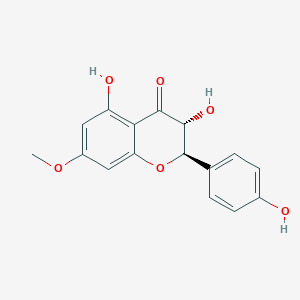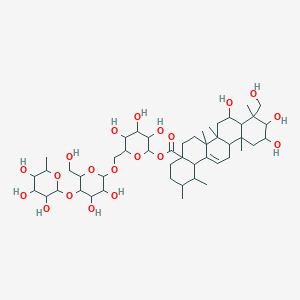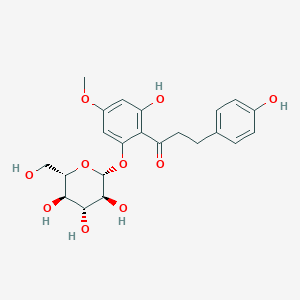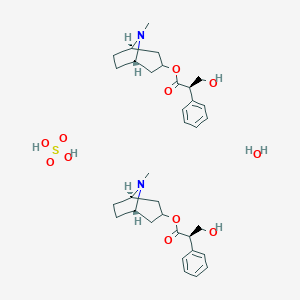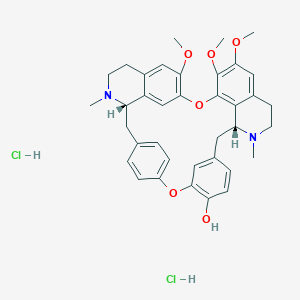
Berbamine dihydrochloride
Übersicht
Beschreibung
Berbamine dihydrochloride is a compound with the empirical formula C37H40N2O6·2HCl . It is a bis-benzylisoquinoline alkaloid extracted from Berberis amurensis, a traditional Chinese medicine . It has been identified as an inhibitor of NF-κB activity with remarkable anti-myeloma efficacy .
Chemical Reactions Analysis
Berbamine dihydrochloride has been found to have potential synergistic effects with other drugs. For instance, it has been found to synergistically enhance the antigrowth and proapoptotic effects of Sorafenib on hepatocellular carcinoma cells .Physical And Chemical Properties Analysis
Berbamine dihydrochloride is a solid compound . It has an optical activity of [α]20/D +116°, c = 1% in ethanol . The melting point is 250-253 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Cancer Research and Anti-Tumor Effects
Cell-Signaling Pathways in Cancers : Berbamine modulates oncogenic cell-signaling pathways in various cancers, impacting pathways like JAK/STAT and CAMKII/c-Myc. It activates the TGF/SMAD pathway to inhibit cancer progression and demonstrates potent anti-cancer effects in mice models. Further studies on non-coding RNAs regulation by berbamine are suggested (Farooqi et al., 2022).
Apoptosis in Human Hepatocellular Carcinoma : Berbamine induces apoptosis in HepG2 cells, a human hepatocellular carcinoma cell line, and reduces tumor growth in xenograft mice. It increases the expression of Fas and P53, leading to cell apoptosis (Wang et al., 2009).
Effect on Lymphoma Cells : Berbamine induces cell apoptosis and G2/M cell cycle arrest in lymphoma cell lines, affecting PI3K/Akt and NF-kappaB signaling pathways in a caspase-dependent manner. This offers insights into lymphoma treatment (Du et al., 2010).
Autophagy and Apoptosis in Colon Cancer Cells : Berbamine exhibits anticancer effects against HT-29 colon cancer cells, inducing autophagy and apoptosis and inhibiting cell migration and the MEK/ERK signalling pathway (Mou et al., 2019).
Inhibition of Lung Cancer Cell Growth : Berbamine suppresses the growth and migration of human lung cancer A549 cells, modulating the expression of apoptotic proteins and enhancing the anticancer activity of other agents (Duan et al., 2010).
Suppression of Breast Cancer Cells : Berbamine suppresses growth, migration, and invasion of breast cancer cells, modulating signaling pathways like Akt and nuclear factor κB (Wang et al., 2009).
Effects on Ovarian Cancer Cells : Berbamine impedes the growth and invasion of ovarian cancer cells, inducing apoptosis and cell cycle arrest. It inhibits the Wnt/β-catenin signaling pathway (Zhang et al., 2018).
Immunomodulatory and Anti-Inflammatory Properties
Immunomodulatory in Autoimmune Encephalomyelitis : Berbamine exhibits immunomodulatory properties by selectively inhibiting IFN-γ production in CD4+ T cells, affecting STAT4 expression and influencing APCs' function (Ren et al., 2008).
Anti-Inflammatory Effects : Berbamine displays significant anti-inflammatory potential by inhibiting NF-κB and MAPK signaling pathways, suggesting its utility in treating inflammatory diseases (Jia et al., 2017).
Other Applications
Antiviral Properties : Berbamine hydrochloride shows potential as an antiviral agent against SARS-CoV-2 and Ebola virus by targeting specific viral components crucial for infection (Zhang et al., 2022); (Cen et al., 2020).
Cardiovascular Pharmacology : Berbamine exhibits various cardiovascular actions like anti-arrhythmia and vasodilation, suggesting further research in this area (Guo & Fu, 2005).
Modulation of Autophagy in Ischemia/Reperfusion Injury : Berbamine postconditioning modulates autophagy during reperfusion, protecting the heart from ischemia/reperfusion injury through the PI3K/Akt signaling pathway (Zheng et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Berbamine dihydrochloride has shown potential in the treatment of various diseases. It has been found to robustly prevent SARS-CoV-2 acquisition by human intestinal epithelial cells via an autophagy-mediated BNIP3 mechanism . It also exhibited pan-antiviral activity against Omicron subvariants BA.2 and BA.5 at nanomolar potency . These findings suggest that Berbamine dihydrochloride may represent a potential efficient antiviral agent against SARS-CoV-2 infection .
Eigenschaften
IUPAC Name |
(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;2*1H/t28-,29+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRXDYNDPPUBSG-KKXMJGKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Berbamine (dihydrochloride) | |
CAS RN |
6078-17-7 | |
| Record name | Berbamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berbamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERBAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44OC6U989 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



